2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile

Alzheimer's disease acetylcholinesterase inhibition structure-activity relationship

2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (CAS 96583-92-5) is a heterocyclic building block belonging to the 2-aminopyridine-3,5-dicarbonitrile class. It serves as the key synthetic precursor for two families of multipotent cholinesterase inhibitors, bearing a distinct 2-amino/6-chloro/4-phenyl substitution pattern that is essential for generating derivatives with tunable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) selectivity.

Molecular Formula C13H7ClN4
Molecular Weight 254.67 g/mol
CAS No. 96583-92-5
Cat. No. B1608820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile
CAS96583-92-5
Molecular FormulaC13H7ClN4
Molecular Weight254.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)Cl)N)C#N
InChIInChI=1S/C13H7ClN4/c14-12-9(6-15)11(8-4-2-1-3-5-8)10(7-16)13(17)18-12/h1-5H,(H2,17,18)
InChIKeyMNSRKIHEJKWAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (CAS 96583-92-5): Procurement-Quality Differentiation for CNS Research


2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (CAS 96583-92-5) is a heterocyclic building block belonging to the 2-aminopyridine-3,5-dicarbonitrile class. It serves as the key synthetic precursor for two families of multipotent cholinesterase inhibitors, bearing a distinct 2-amino/6-chloro/4-phenyl substitution pattern that is essential for generating derivatives with tunable acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) selectivity [1]. This compound is not an end-product therapeutic but a critical intermediate whose specific architecture dictates the potency and selectivity profile of downstream clinical candidates, making sourcing of the correct isomer paramount for CNS drug discovery programs targeting Alzheimer's disease and related dementias [2].

Why Generic 2-Aminopyridine-3,5-dicarbonitriles Cannot Substitute for 96583-92-5 in CNS Drug Discovery


Attempting to replace 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile with generic alternatives—such as the 4-unsubstituted analog 2-amino-6-chloropyridine-3,5-dicarbonitrile (compound 1 in the primary literature) or the 2,6-dichloro variant—collapses the downstream SAR entirely. The 4-phenyl group is not a decorative substituent; it is the structural determinant that, when carried through to final hybrid molecules (e.g., pyridonepezils), enables nanomolar hAChE inhibition (IC₅₀ = 9.4 nM) and up to 703-fold selectivity over hBuChE [1]. Molecular modeling confirms that the 4-phenyl moiety occupies a complementary hydrophobic pocket in the enzyme active site that is inaccessible to des-phenyl analogs, making the presence and position of this substituent a non-negotiable requirement for generating clinical-quality AChE inhibitors from this scaffold [2].

Quantitative Comparator Evidence for 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (CAS 96583-92-5)


4-Phenyl Substituent Drives Nanomolar Potency in Downstream hAChE Inhibitors vs. Des-Phenyl Analogs

When 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (compound 13 in reference numbering) is used as the precursor, the resulting pyridonepezil derivatives achieve sub-nanomolar to low-nanomolar hAChE inhibition. The most potent derivative, compound 7, exhibits IC₅₀ (hAChE) = 9.4 ± 0.4 nM. In contrast, the analogous series built from the des-phenyl precursor 2-amino-6-chloropyridine-3,5-dicarbonitrile (compound 14) shows a consistent rightward shift in potency; the corresponding compound 7 analog bearing no 4-phenyl group shows markedly reduced activity, confirming that the 4-phenyl substituent is indispensable for high-affinity binding [1].

Alzheimer's disease acetylcholinesterase inhibition structure-activity relationship

2-Amino Group Enables Dual Binding Mode via Hydrogen Bonds vs. 2-Chloro Analogs

Molecular modeling studies on inhibitors derived from this scaffold reveal a critical differentiation at the C2 position: the 2-amino group forms two hydrogen bonds with the catalytic active site (CAS) of AChE, directing a specific binding mode that favors simultaneous CAS and peripheral anionic site (PAS) engagement. In contrast, 2-chloro derivatives cannot form these hydrogen bonds, resulting in a fundamentally different binding orientation and reduced selectivity. This was demonstrated by comparative docking of inhibitors 4 (2-amino series) and 22 (2-chloro series), where the amino-containing inhibitor achieved a more favorable dual-site binding pose [1].

molecular modeling acetylcholinesterase binding mode

6-Chloro Substituent Modulates AChE Selectivity in 2-Amino Series

Within the 2-aminopyridine-3,5-dicarbonitrile series derived from the target compound, the presence of the 6-chloro group influences the AChE vs. BuChE selectivity profile. The biological evaluation of compounds 3–20 (all bearing the 2-amino group) shows that selective AChE inhibition is observed for compounds 3 and 4 (IC₅₀ values in the low micromolar range against EeAChE), while BuChE selectivity is achieved by compounds 5 and 14. Notably, the 6-chloro derivatives 21–26 in the parallel 2-chloropyridine series show a distinct selectivity pattern with compound 24 being the only equipotent dual inhibitor (IC₅₀ ~ 8.6 μM for AChE), while the 2-amino-6-chloro combination in compound 2 provides the synthetic entry point to both selectivity profiles simultaneously [1].

cholinesterase selectivity structure-activity relationship Alzheimer's disease

Neuroprotective Activity Retained Through 4-Phenyl Scaffold in SH-SY5Y Neuronal Model

Derivatives synthesized from 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile were evaluated for neuroprotective activity in SH-SY5Y neuroblastoma cells stressed with oligomycin-A/rotenone. In the LDH release assay, compounds 26, 3, 22, and 24 showed significant neuroprotection with values ranging from 31.6% to 37.8% reduction in cell death. In the MTT assay, compound 17 demonstrated 32.9% neuroprotection. These neuroprotective effects are observed in derivatives that retain the core 2-amino/6-chloro/4-phenyl architecture, indicating that this specific substitution pattern contributes to the multifunctional profile (cholinergic inhibition plus neuroprotection) that is absent in simpler pyridine-3,5-dicarbonitrile scaffolds [1].

neuroprotection oxidative stress SH-SY5Y

Optimal Procurement-Driven Application Scenarios for 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (CAS 96583-92-5)


Synthesis of Nanomolar Dual AChE Inhibitors (Pyridonepezils) for Lead Optimization

Medicinal chemistry teams developing next-generation AChE inhibitors for Alzheimer's disease should procure CAS 96583-92-5 as the exclusive precursor for synthesizing pyridonepezil-type hybrids. As demonstrated by Samadi et al. (2012), reaction of this compound with 2-(1-benzylpiperidin-4-yl)alkylamines yields inhibitors 1–8, with compound 7 achieving IC₅₀ (hAChE) = 9.4 ± 0.4 nM and 703-fold selectivity over hBuChE—performance comparable to donepezil but with a distinct dual-binding mechanism [1]. The 4-phenyl group is essential for achieving this potency; procurement of the wrong precursor forfeits the nanomolar activity range.

Building Tunable AChE/BuChE Selectivity Libraries via 6-Chloro Displacement Chemistry

The 6-chloro substituent on this scaffold is an activated site for nucleophilic aromatic substitution, allowing systematic diversification with amine nucleophiles. The Samadi 2010 study used this reactivity to generate 28 derivatives (compounds 3–20 from the 2-amino series; 21–28 from the 2-chloro series) with selectivity tunable between AChE (compounds 3, 4) and BuChE (compounds 5, 14), with the best AChE inhibitor (compound 23) showing Ki = 6.33 μM in a mixed-type inhibition mode [2]. For SAR library construction, this single precursor provides access to both selectivity profiles, reducing procurement complexity.

Multipotent Neuroprotective-Cholinergic Agent Development

For research programs targeting the dual pathology of cholinergic deficit and oxidative stress in Alzheimer's disease, CAS 96583-92-5 is the required synthetic entry point. Derivatives from this scaffold demonstrated up to 37.8% neuroprotection in the LDH assay and 32.9% in the MTT assay using SH-SY5Y cells stressed with oligomycin-A/rotenone [2]. This multifunctional profile—cholinesterase inhibition plus neuroprotection—is unique to the 4-phenyl-substituted analogs and has not been reproduced with simpler pyridine-3,5-dicarbonitrile starting materials.

Reference Standard for Cholinesterase Inhibitor Assay Development

The parent compound itself, along with its well-characterized derivatives, can serve as a reference inhibitor panel for cholinesterase assay development and validation. The BindingDB entry for this chemotype reports Ki = 8,600 ± n/a nM against AChE, placing the unmodified precursor in the micromolar range, suitable as a low-affinity control for benchmarking novel inhibitors [2]. The extensive kinetic characterization of compound 23 as a mixed-type inhibitor (Ki = 6.33 μM) provides a well-documented comparator for mechanistic enzymology studies.

Quote Request

Request a Quote for 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.